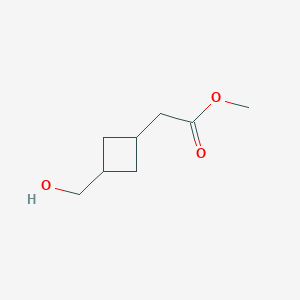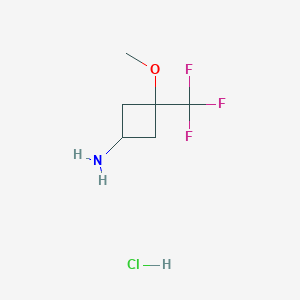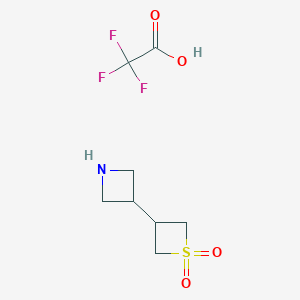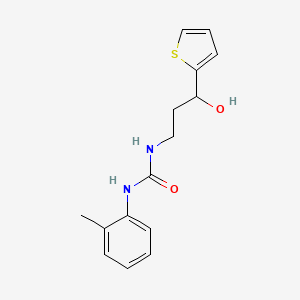
1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(o-tolyl)urea is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It belongs to the class of urea derivatives and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition
Research has shown that urea derivatives, such as 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, exhibit antiacetylcholinesterase activity, indicating potential applications in the treatment of conditions like Alzheimer's disease. The studies focused on optimizing the spacer length between pharmacophoric units to enhance inhibitory activities, suggesting that certain structural modifications in urea derivatives can improve interaction with enzyme hydrophobic binding sites (Vidaluc et al., 1995).
Neuropeptide Y5 Receptor Antagonism
Another area of research involving urea derivatives is their role as neuropeptide Y5 (NPY5) receptor antagonists. These compounds have been optimized for in vitro potency, indicating their potential in treating conditions associated with this receptor, such as obesity. The structure-activity relationship studies of these derivatives highlight the importance of specific substitutions for achieving high potency, offering insights into the development of new therapeutic agents (Fotsch et al., 2001).
Gelation Properties
Urea derivatives also show promise in the field of material science, particularly in the formation of hydrogels. The gelation properties of certain urea compounds can be tuned by the identity of the anion, opening avenues for creating materials with specific rheological and morphological characteristics. This has implications for the development of novel hydrogel-based materials for various applications (Lloyd & Steed, 2011).
Fluorescent Probing and Bioimaging
Urea derivatives are also utilized in the development of fluorescent probes for metal ion detection. Compounds like 1-((2-hydroxynaphthalen-1-yl)methylene)urea have been designed as selective and sensitive probes for Al3+, with applications in bioimaging. This demonstrates the potential of urea derivatives in creating tools for biological and chemical sensing (Wang et al., 2017).
Eigenschaften
IUPAC Name |
1-(3-hydroxy-3-thiophen-2-ylpropyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-5-2-3-6-12(11)17-15(19)16-9-8-13(18)14-7-4-10-20-14/h2-7,10,13,18H,8-9H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJABSRQOUOHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

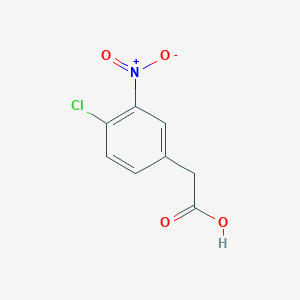
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2775092.png)

![4,8-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B2775095.png)
![1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2775096.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2775099.png)

![Methyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2775105.png)
![4-Methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one dihydrochloride](/img/structure/B2775106.png)
